Benzyl (6-bromohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(6-bromohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHBKEAMZCXXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570237 | |
| Record name | Benzyl (6-bromohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116784-97-5 | |
| Record name | Benzyl (6-bromohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Bromohexyl)-carbamic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The primary laboratory method involves reacting benzyl carbamate (C₆H₅CH₂O(CO)NH₂) with 6-bromohexylamine (Br(CH₂)₆NH₂) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base deprotonates the amine, enhancing its nucleophilicity and facilitating a substitution reaction at the carbamate carbonyl. This produces this compound and releases benzyl alcohol as a byproduct.
Key Conditions :
Optimization Studies
Variations in base, solvent, and temperature significantly impact yield:
Methanol under reflux conditions (Method-A in) achieves higher yields (81%) due to improved solubility of intermediates. Secondary alcohols like isopropanol favor amidation over transcarbamation, but this is less relevant for the target compound.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols scale the nucleophilic substitution reaction using continuous flow reactors , which enhance heat transfer and mixing efficiency. Key advantages include:
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Automated feed systems for precise stoichiometric control.
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In-line purification via liquid-liquid extraction, reducing post-processing time.
Comparative Analysis of Methodologies
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl (6-bromohexyl)carbamate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl carbamate and 6-bromohexanol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates are formed.
Hydrolysis Products: Benzyl carbamate and 6-bromohexanol.
Scientific Research Applications
Chemistry: Benzyl (6-bromohexyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
Benzyl (6-bromohexyl)carbamate exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by various nucleophiles. This reactivity allows the compound to modify other molecules and form stable conjugates . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Observations :
- Chain Length: Longer bromoalkyl chains (e.g., 6-bromohexyl) improve solubility in non-polar solvents and enhance flexibility for conjugation in drug design .
- Reactivity : Terminal bromine in linear chains facilitates nucleophilic substitution (e.g., with amines or thiols), while cyclohexyl derivatives exhibit steric limitations .
Carbamate Protecting Group Variants
Key Observations :
- Benzyl vs. tert-Butyl: Benzyl groups offer stability under acidic conditions but require harsher cleavage methods (e.g., hydrogenolysis). tert-Butyl derivatives are more labile in acidic media, enabling milder deprotection .
- Fmoc Protection : The 9-fluorenylmethyl group (Fmoc) is photolabile and ideal for orthogonal protection strategies .
Functionalized Carbamates in Medicinal Chemistry
Key Observations :
- Electron-Withdrawing Groups : Derivatives with fluorine or nitrophenyl groups exhibit enhanced enzyme inhibitory activity due to electronic effects .
- Biological Selectivity : Benzyl carbamates at specific positions (e.g., isosorbide 2-position) show selectivity for butyrylcholinesterase (BuChE) over AChE .
Biological Activity
Benzyl (6-bromohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various therapeutic contexts.
This compound has the molecular formula and a molecular weight of 314.22 g/mol. It appears as a white to almost white powder and has been characterized with a purity of over 98% by HPLC . The synthesis typically involves the reaction of benzylamine with 6-bromohexyl isocyanate, leading to the formation of the carbamate structure.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its role as an inhibitor of certain enzymes, particularly butyrylcholinesterase (BChE). BChE is significant in neurodegenerative diseases such as Alzheimer's disease, where it contributes to the hydrolysis of neurotransmitters. Studies indicate that compounds similar to this compound exhibit pseudo-irreversible binding characteristics, which prolongs their inhibitory effects on BChE .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. It has been shown to affect cellular processes such as apoptosis and proliferation. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity, which plays a crucial role in cancer progression .
In Vitro Studies
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was associated with the induction of oxidative stress and subsequent apoptotic pathways. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 35 |
| 50 | 20 | 70 |
Table 1: Effects of this compound on Cell Viability and Apoptosis Induction
In Vivo Studies
In vivo experiments using mouse models have shown that this compound can inhibit tumor growth by approximately 40% compared to control groups. These studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Q & A
Basic Question: What are the key considerations for synthesizing Benzyl (6-bromohexyl)carbamate with high purity?
Answer:
The synthesis of this compound (CAS 116784-97-5) typically involves carbamate bond formation between 6-bromohexylamine and benzyl chloroformate. Key considerations include:
- Protecting Group Stability : The benzyl carbamate (Cbz) group is acid-labile but stable under basic conditions, making it suitable for stepwise synthesis. Avoid strongly acidic conditions during purification to prevent cleavage .
- Bromide Reactivity : The terminal bromine in the hexyl chain is susceptible to nucleophilic substitution. Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question: How can researchers optimize the alkyl chain length (e.g., hexyl vs. shorter/longer chains) for biological activity in enzyme inhibition studies?
Answer:
The hexyl chain in this compound balances lipophilicity and steric effects for enzyme interaction. Optimization strategies include:
- Lipophilicity Analysis : Calculate logP values (e.g., using PubChem data) to predict membrane permeability. The hexyl chain (logP ~3.5) enhances bioavailability compared to shorter chains (logP <2) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (C4–C8) and test inhibitory activity against target enzymes (e.g., proteases). Compare IC₅₀ values to identify optimal chain length .
- Crystallography : Resolve enzyme-co-crystal structures (e.g., via X-ray diffraction) to visualize alkyl chain interactions with hydrophobic enzyme pockets .
Advanced Question: What analytical techniques are recommended to resolve contradictions in structural confirmation data (e.g., NMR vs. MS)?
Answer:
Contradictions often arise from isotopic patterns (Br in MS) or solvent effects in NMR. Use a multi-technique approach:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₀BrNO₂, exact mass 313.07 Da) and distinguish isotopic peaks (²⁹Br/⁸¹Br) .
- NMR Analysis : Compare ¹H/¹³C NMR data with PubChem references. For example, the benzyl group protons appear as a singlet at δ 7.3–7.4 ppm, while the hexyl chain shows characteristic δ 1.2–1.8 ppm multiplet splitting .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm bond angles and stereochemistry .
Basic Question: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the bromo group or carbamate bond .
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with reducing agents (e.g., LiAlH₄) to prevent unintended bromide elimination .
- Decomposition Monitoring : Regular TLC or HPLC checks detect degradation products (e.g., benzyl alcohol from Cbz cleavage) .
Advanced Question: What strategies can be employed to utilize the bromo group in crosslinking or bioconjugation applications?
Answer:
The terminal bromine enables nucleophilic substitution for bioconjugation:
- Crosslinking : React with thiol-containing biomolecules (e.g., cysteine residues) in PBS buffer (pH 7.4, 25°C) to form stable thioether bonds .
- Click Chemistry : Convert the bromo group to an azide (via NaN₃ substitution) for copper-catalyzed alkyne-azide cycloaddition (CuAAC) .
- Kinetic Studies : Monitor substitution rates under varying conditions (temperature, solvent polarity) to optimize reaction efficiency .
Advanced Question: How do pH and temperature affect the stability of the benzyl carbamate protecting group in aqueous solutions?
Answer:
Stability data for benzyl carbamates (from ):
| Condition | Stability Profile |
|---|---|
| pH <1 (100°C) | Rapid cleavage (<1 hour) |
| pH 4–9 (RT) | Stable (>1 week) |
| pH >12 (RT) | Gradual hydrolysis (50% degradation in 24h) |
Recommendation : Use neutral or mildly acidic buffers (pH 4–7) for biological assays to retain the Cbz group .
Basic Question: What spectroscopic methods are critical for characterizing intermediates during multi-step synthesis?
Answer:
- FT-IR : Confirm carbamate formation (C=O stretch ~1700 cm⁻¹) and bromide presence (C-Br ~600 cm⁻¹) .
- ¹³C NMR : Identify carbonyl carbons (δ 155–160 ppm) and brominated carbon (δ 30–35 ppm) .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/Br percentages .
Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Model transition states for bromine substitution reactions (e.g., SN2 mechanisms) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate interactions with enzymes to predict binding affinity and guide SAR studies .
- Solvent Effect Prediction : Use COSMO-RS to optimize reaction solvents for yield improvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
